2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes both amide and alkyne functional groups
Properties
IUPAC Name |
2-[4-(pent-4-enoylamino)but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-10-15(19)18-11-6-7-12-21-14-9-5-4-8-13(14)16(17)20/h2,4-5,8-9H,1,3,10-12H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGBVXTWARTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Alkyne Intermediate: : The initial step involves the synthesis of an alkyne intermediate. This can be achieved through the reaction of an appropriate starting material with a base such as sodium amide in liquid ammonia, followed by the addition of a halogenated alkyne.
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Amidation Reaction: : The alkyne intermediate is then subjected to an amidation reaction with pent-4-enamide. This reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Final Coupling: : The final step involves the coupling of the amidated alkyne with 2-hydroxybenzamide. This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
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Oxidation: : The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
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Reduction: : The alkyne group can be reduced to alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
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Substitution: : The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (amines, alcohols) under basic or acidic conditions
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amine or alcohol derivatives
Scientific Research Applications
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
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Organic Synthesis: : The compound’s functional groups make it a versatile intermediate in organic synthesis. It can be used to construct more complex molecules through various chemical transformations.
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Material Science: : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties. Its alkyne group allows for further functionalization, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amide and alkyne groups can form hydrogen bonds and π-π interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzylamine
- 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzyl alcohol
Uniqueness
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of amide and alkyne functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Biological Activity
The compound 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is a benzamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its applications in various therapeutic areas.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate benzamide precursors with pent-4-enamido derivatives. The methodologies often utilize standard organic synthesis techniques such as coupling reactions, which are crucial for forming the amide bond essential for the biological activity of the compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Similar benzamide derivatives have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease treatment .
Case Studies
Several studies have explored the efficacy of benzamide derivatives, including those similar to this compound:
- Antimicrobial Studies : A study reported that compounds with similar structural motifs demonstrated significant larvicidal activity against mosquito larvae and fungicidal activity against various fungi at concentrations as low as 10 mg/L . This suggests a potential application in pest control.
- Neuroprotective Effects : Research has indicated that certain benzamide derivatives can inhibit AChE and BACE1, with IC50 values ranging from 0.056 to 2.57 μM for AChE . These findings position such compounds as candidates for further development in neurodegenerative disease therapies.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Sonogashira coupling to form the alkyne linkage between the benzamide and pent-4-enamido groups .
- Amidation steps under anhydrous conditions using coupling agents like HATU or EDCI in DMF .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR and HRMS .
Q. How can computational tools predict the bioactivity of this compound against targets like malaria parasites or cancer cells?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase) or human kinases (e.g., EGFR) .
- Validate predictions with molecular dynamics simulations (GROMACS) to evaluate binding stability over 100 ns trajectories .
- Compare results to structural analogs with known antimalarial or cytotoxic activities (e.g., IC values from PubChem datasets) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodology :
- Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC determination .
- Fungal susceptibility testing (e.g., Candida albicans) using CLSI guidelines .
- Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls to rule out vehicle toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Orthogonal validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics, addressing discrepancies in docking results .
- Meta-analysis : Cross-reference analog data (e.g., benzamide derivatives with similar substituents) from databases like ChEMBL to identify structural determinants of activity .
- Proteomic profiling (e.g., kinome-wide screening) to identify off-target interactions that may explain unexpected results .
Q. What strategies improve the metabolic stability and bioavailability of this compound?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, followed by enzymatic activation in target tissues .
- Stability assays : Incubate the compound in simulated gastric fluid (SGF) and liver microsomes to assess degradation half-life. Use LC-MS to identify metabolites .
- Co-crystallization studies with cytochrome P450 enzymes to predict metabolic hotspots and guide structural modifications .
Q. How can reaction mechanisms for key synthetic steps (e.g., alkyne coupling) be elucidated?
- Methodology :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .
- DFT calculations (Gaussian 09) to model transition states and intermediate stability during Sonogashira coupling .
- In situ IR spectroscopy to monitor intermediate formation in real-time .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cells?
- Methodology :
- RNA-seq/qRT-PCR : Measure downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) after treatment .
- CRISPR-Cas9 knockout of putative targets (e.g., EGFR) to confirm on-target effects via rescue experiments .
- Subcellular fractionation to track compound localization (e.g., mitochondrial vs. nuclear uptake) using fluorescent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
